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Compound of Interest |

3-(3-Methyl-5-isoxazolyl)piperidine
Compound Name:
hydrochloride
CAS No.: 1374659-40-1
Cat. No.: B1455106
. J

A comprehensive review of existing literature and data for the chemical entity identified by CAS
Registry Number 85250-67-5 proved inconclusive. Extensive searches of chemical databases,
scientific literature, and regulatory resources did not yield any specific information for a
compound associated with this identifier.

This guide addresses the current void of information and provides a framework for approaching
the characterization of a novel or uncharacterized chemical entity, should a sample
corresponding to this CAS number become available.

Part 1: The Enigma of CAS 85250-67-5

As of the latest search, CAS number 85250-67-5 does not correspond to a publicly
documented chemical substance. This situation can arise from several possibilities:

» Confidential Business Information (CBI): The substance may be part of a regulated
submission where the specific chemical identity is protected as a trade secret.

o Deactivated or Deleted Number: The CAS number may have been erroneously assigned and
subsequently removed from the active registry.

» Novel or Obscure Compound: The substance may be a very new or highly specialized
research compound with no published data.
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Given the absence of foundational data, this document will pivot to a prospective guide. It will
outline the necessary steps a researcher or drug development professional would take to
characterize a compound de novo, using the placeholder "Substance 85250-67-5" to illustrate

the process.

Part 2: A Roadmap for Characterization

Should a physical sample of Substance 85250-67-5 be obtained, a systematic approach to its
characterization is paramount. The following sections detail the experimental and analytical
workflows that would be employed.

Structural Elucidation and Physicochemical Profiling

The initial and most critical step is to determine the molecular structure and fundamental

properties of the unknown substance.

Table 1: Core Physicochemical and Structural Analysis Plan
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Parameter

Experimental Method(s)

Rationale & Causality

Molecular Formula & Mass

High-Resolution Mass
Spectrometry (HRMS) (e.g.,
TOF, Orbitrap)

Provides the exact mass and
elemental composition, which
is the first step in identifying
the molecular formula.

Chemical Structure

Nuclear Magnetic Resonance
(NMR) Spectroscopy (*H, 13C,
COSY, HSQC, HMBC)

Elucidates the connectivity of
atoms within the molecule,
revealing the complete

chemical structure.

High-Performance Liquid
Chromatography (HPLC) with
UV/Vis and/or Mass Spec

Quantifies the percentage of

the active compound versus

Purity ) impurities, which is critical for
Detection, Gas ) )
. all subsequent biological and
Chromatography (GC) if ] ] )
) toxicological testing.
volatile
A basic but important
Appearance Visual Inspection descriptor (e.g., crystalline
solid, oil, color).
o Determines appropriate
Testing in a panel of standard ) o o
o vehicles for in vitro and in vivo
Solubility solvents (e.g., water, DMSO, ) ) o
testing and informs purification
ethanol, methanol) )
strategies.
Differential Scanning o )
_ _ ) i A key indicator of purity for
Melting Point Calorimetry (DSC) or Melting ) )
_ crystalline solids.
Point Apparatus
Predicts the lipophilicity of the
Calculated (e.g., from o
compound, which influences
structure) and/or ) ] o
LogP/LogD its absorption, distribution,

experimentally determined

(e.g., shake-flask method)

metabolism, and excretion
(ADME) properties.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

Assessment
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e System Preparation:

Mobile Phase A: 0.1% Formic Acid in Water

o

[¢]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

[¢]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size)

Flow Rate: 1.0 mL/min

[e]

o

Detector: UV/Vis at 254 nm and 280 nm (or a PDA detector to scan a wider range)
e Sample Preparation:
o Accurately weigh approximately 1 mg of Substance 85250-67-5.

o Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL
stock solution.

o Perform serial dilutions to generate standards for linearity and limit of
detection/quantification.

e Gradient Elution:

0-2 min: 5% Mobile Phase B

o

[¢]

2-15 min: Ramp linearly from 5% to 95% Mobile Phase B

15-18 min: Hold at 95% Mobile Phase B

[¢]

18-18.1 min: Return to 5% Mobile Phase B

[e]

o

18.1-22 min: Equilibrate at 5% Mobile Phase B
o Data Analysis:
o Integrate the peak area of the main component and any impurities.

o Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
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Diagram: Workflow for Structural Elucidation
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Caption: A logical workflow for the initial characterization of an unknown compound.
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In Silico and In Vitro Biological Screening

With a confirmed structure, computational tools and initial biological assays can provide
insights into the potential therapeutic applications and liabilities of Substance 85250-67-5.

Diagram: Early-Stage Biological Evaluation Funnel

()

Toxicity Insight
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Caption: A typical funnel approach for early-stage biological profiling.
Experimental Protocol: MTT Assay for Cytotoxicity
e Cell Culture:

o Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like
HelLa if anti-cancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000
cells per well.

o Incubate for 24 hours at 37°C, 5% COa-.

e Compound Treatment:

o

Prepare a 10 mM stock solution of Substance 85250-67-5 in DMSO.

[¢]

Perform a serial dilution to create a range of concentrations (e.g., 100 uM, 30 uM, 10 uM,
3 UM, 1 uM, etc.).

[¢]

Add the compound dilutions to the cells (final DMSO concentration should be <0.5%).
Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

[¢]

Incubate for 48-72 hours.
o MTT Addition and Incubation:

o Add 20 pL of 5 mg/mL MTT reagent to each well.

o Incubate for 3-4 hours until purple formazan crystals are visible.
 Solubilization and Measurement:

o Carefully remove the media and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Read the absorbance at 570 nm using a plate reader.
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o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Plot the dose-response curve and determine the ICso (the concentration at which 50% of
cell growth is inhibited).

Part 3: Concluding Remarks and Future Directions

The identity and properties of the substance designated by CAS number 85250-67-5 remain
unknown. This guide serves as a testament to the structured and rigorous process required to
characterize a new chemical entity. The logical progression from structural elucidation to
biological screening is fundamental to modern drug discovery and chemical safety assessment.

Should this CAS number be linked to a specific molecule in the future, the protocols and
workflows described herein provide a robust framework for its scientific investigation. Any
researchers encountering this substance are encouraged to perform the foundational
characterization experiments outlined in this document to contribute to the public body of
scientific knowledge.

References

As no specific literature or data could be found for CAS 85250-67-5, a conventional reference
list is not applicable. The methodologies described are standard practices in the fields of
analytical chemistry, medicinal chemistry, and cell biology, and are detailed in numerous
textbooks and methods journals.
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[https://www.benchchem.com/product/b1455106#cas-number-85250-67-5-properties-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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